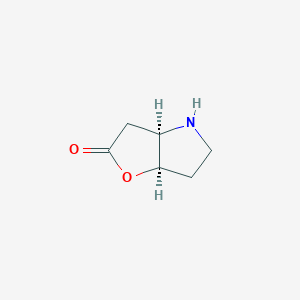
Geissman-Waiss lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Geissman-Waiss lactone, also known as this compound, is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Applications
Geissman-Waiss lactone is primarily utilized in the synthesis of necine bases and other complex alkaloids. Its structure, featuring a 2-oxa-6-azabicyclo[3.3.0]octan-3-one framework, allows for the efficient construction of various derivatives through asymmetric synthesis and other innovative methods.
Asymmetric Synthesis
Recent advancements have demonstrated streamlined processes for synthesizing GWL and its derivatives:
- Synthesis from Cyclohexadiene Epoxide : A notable method involves the asymmetric epoxide ring opening of meso-cyclohexadiene to yield (−)-Geissman-Waiss lactone. This method employs chiral catalysts to achieve high enantiomeric excess and has been pivotal for producing necine alkaloids such as 11-methoxymitragynine pseudoindoxyl, a potent opioid agonist .
- Decarboxylation Strategies : The lactone can be synthesized through reductive decarboxylation of bicyclic prolinic systems. This approach provides access to various necine bases like platynecine and retronecine, showcasing GWL's role as a precursor in alkaloid synthesis .
Derivative Synthesis
GWL serves as a precursor for numerous derivatives that exhibit unique biological properties:
| Compound | Description | Application |
|---|---|---|
| Platynecine | A necine base derived from GWL | Anti-cancer research |
| Retronecine | Another necine base with significant pharmacological activity | Used in studies related to neurotoxicity |
| Croalbinecine | A polyhydroxylated derivative | Investigated for its anti-inflammatory properties |
Biological Activities
The biological significance of this compound extends beyond its synthetic utility. Compounds derived from GWL have been identified with various pharmacological activities:
- Antitumor Activity : Certain derivatives of GWL have shown promise in cancer therapy due to their ability to inhibit tumor growth .
- Neuroprotective Effects : Research indicates that some alkaloids synthesized from GWL possess neuroprotective properties, making them potential candidates for treating neurodegenerative diseases .
Case Studies
Several case studies highlight the successful application of this compound in synthetic chemistry and pharmacology:
Synthesis of Pyrrolizidine Alkaloids
A comprehensive study explored the total synthesis of (−)-turneforcidine using GWL as a key intermediate. The synthetic route involved multiple steps, including oxidative transformations and cyclization reactions, demonstrating GWL's versatility in complex natural product synthesis .
Development of New Therapeutics
In another case study, researchers synthesized novel derivatives of GWL aimed at enhancing the efficacy of existing drugs. By modifying the lactone structure, they achieved compounds with improved bioavailability and reduced toxicity profiles .
Propiedades
Fórmula molecular |
C6H9NO2 |
|---|---|
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
(3aR,6aR)-3,3a,4,5,6,6a-hexahydrofuro[3,2-b]pyrrol-2-one |
InChI |
InChI=1S/C6H9NO2/c8-6-3-4-5(9-6)1-2-7-4/h4-5,7H,1-3H2/t4-,5-/m1/s1 |
Clave InChI |
TZRVFSMXGZGULU-RFZPGFLSSA-N |
SMILES isomérico |
C1CN[C@H]2[C@@H]1OC(=O)C2 |
SMILES canónico |
C1CNC2C1OC(=O)C2 |
Sinónimos |
Geissman-Waiss lactone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















